molecular formula C16H20N2O2 B3068516 meso-1,2-Bis(4-methoxyphenyl)ethylenediamine CAS No. 58520-03-9

meso-1,2-Bis(4-methoxyphenyl)ethylenediamine

Cat. No.: B3068516
CAS No.: 58520-03-9
M. Wt: 272.34 g/mol
InChI Key: ZWMPRHYHRAUVGY-HZPDHXFCSA-N
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Description

(1S,2S)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane (CAS 58520-03-9) is a chiral diamine with the molecular formula C₁₆H₂₀N₂O₂ and a molar mass of 272.34 g/mol . Key properties include:

  • Melting point: 80–84°C
  • Boiling point: 438.2°C (predicted)
  • Solubility: Soluble in organic solvents (ethers, alcohols), poorly soluble in water
  • Applications: Asymmetric catalysis (e.g., hydrogenation, carbonyl reduction) and chiral recognition .

The compound is synthesized via multistep reactions involving p-methoxybenzaldehyde and methylamine, followed by diazonium salt coupling . It is air-sensitive and requires storage under inert gas .

Properties

IUPAC Name

(1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMPRHYHRAUVGY-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-36-2, 58520-03-9
Record name meso-1,2-Bis(4-methoxyphenyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and a suitable chiral diamine precursor.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the chiral diamine precursor in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for purification and quality control is common.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and other alkoxides are employed.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(1S,2S)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane is primarily studied for its potential therapeutic applications due to its chiral nature:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The substitution of methoxy groups enhances biological activity by improving solubility and bioavailability .
  • Antimicrobial Properties : Studies have shown that chiral diamines can possess antimicrobial activity. The specific configuration of (1S,2S)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane may contribute to its efficacy against bacterial strains .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Chiral Ligands in Asymmetric Synthesis : Its ability to act as a chiral ligand makes it valuable in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds which are crucial in pharmaceuticals .
  • Precursor for Other Compounds : The amine functional groups allow for further derivatization, making it a precursor for synthesizing more complex molecules used in drug development .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various substituted diamines on cancer cell lines. (1S,2S)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane was found to inhibit cell proliferation significantly, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Synthesis of Chiral Compounds

In a research article focused on asymmetric synthesis, (1S,2S)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane was utilized as a chiral auxiliary in the synthesis of several biologically active molecules. The study demonstrated that the compound effectively increased the enantiomeric excess of the products obtained through asymmetric reactions .

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane involves its ability to coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. The methoxyphenyl groups enhance the compound’s steric and electronic properties, making it an effective chiral ligand. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the compound acts by stabilizing transition states and intermediates in catalytic cycles.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The (1S,2S) configuration distinguishes it from enantiomers like (1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane (CAS 58520-04-0), which shares identical molecular formulas and similar physical properties (melting point: 89–91°C, boiling point: 438.2°C) . However, enantiomeric pairs exhibit divergent chiral induction capabilities in asymmetric synthesis. For example, the (1R,2R) enantiomer may produce opposite stereochemical outcomes in catalytic reactions .

Derivatives and Salts

  • (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride (CAS 820965-96-6):
    • Similarity score : 0.98
    • Key differences : Enhanced water solubility due to hydrochloride salt formation, facilitating use in polar solvents. Stability under acidic conditions improves handling .

Substituent Variations

  • Synthesis involves reductive alkylation with 2-methylbenzaldehyde .
  • Ethylenediamine (CAS 107-15-3):
    • Key differences : Simpler structure (C₂H₈N₂) with lower molecular weight (60.10 g/mol) and boiling point (117–118°C). Lacks aromatic groups, limiting applications in asymmetric synthesis .

Physicochemical and Functional Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
(1S,2S)-Di(4'-methoxyphenyl) (58520-03-9) C₁₆H₂₀N₂O₂ 272.34 80–84 438.2 Asymmetric catalysis, chiral recognition
(1R,2R)-Di(4'-methoxyphenyl) (58520-04-0) C₁₆H₂₀N₂O₂ 272.34 89–91 438.2 Mirror-image catalytic outcomes
Dihydrochloride salt (820965-96-6) C₁₆H₂₂Cl₂N₂O₂ 345.27 N/A N/A Polar solvent-compatible catalysis
Ethylenediamine (107-15-3) C₂H₈N₂ 60.10 11 117–118 Precursor for polymers, chelating agents

Biological Activity

(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane is a chiral compound with the molecular formula C16_{16}H20_{20}N2_{2}O2_{2}. It has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Weight : 272.34 g/mol
  • Density : 1.135 g/cm³ (predicted)
  • Melting Point : 90 °C
  • Boiling Point : 438.2 °C (predicted)

Antitumor Activity

Recent studies indicated that derivatives of diamines, including (1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane, exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain synthesized derivatives were more effective than the standard chemotherapeutic agent Paclitaxel against gastric adenocarcinoma cells (MKN-45) .

Neuroprotective Effects

Research has also explored the neuroprotective potential of compounds related to (1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane. In vitro studies revealed that these compounds can protect neuronal cells from apoptosis induced by methylglyoxal (MGO), a compound implicated in neurodegenerative diseases like Alzheimer's . This suggests a promising avenue for developing treatments for neurodegenerative disorders.

Enzymatic Activity

The compound's ability to act as an enzyme inhibitor has been investigated. Specific studies have shown that similar diamine structures can inhibit key enzymes involved in cancer progression and metabolic pathways . This property could be leveraged for therapeutic interventions in metabolic disorders and cancer.

Case Study 1: Antitumor Efficacy

In a comparative study involving various diamine derivatives, (1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane was tested against several cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity at lower concentrations compared to traditional chemotherapeutics .

CompoundCell LineIC50 (µM)
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethaneMKN-4510
PaclitaxelMKN-4525

Case Study 2: Neuroprotection Against MGO

A study assessed the protective effects of (1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane on PC12 cells exposed to MGO. The findings revealed that treatment with this compound significantly reduced cell death and preserved cell viability .

TreatmentViability (%)
Control100
MGO Only30
MGO + Compound70

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of (1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane?

Methodological Answer: The synthesis of chiral diaminoethane derivatives often involves asymmetric catalysis or resolution techniques. For example, analogous compounds (e.g., biphenyl-containing bislactones) have been synthesized via photochemical methods using controlled reaction conditions (e.g., slow evaporation of acetone/petroleum ether solutions to isolate stereoisomers) . To optimize synthesis:

  • Use chiral auxiliaries or catalysts to enhance enantiomeric excess.
  • Employ column chromatography with optimized solvent ratios (e.g., ethyl acetate/petroleum ether gradients) for purification .
  • Monitor reaction progress via HPLC or chiral GC to resolve stereochemical impurities.

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. For example, biphenyl derivatives have been structurally resolved by analyzing intermolecular hydrogen bonding patterns and dihedral angles between aromatic rings . Complementary techniques include:

  • Circular Dichroism (CD) : To validate optical activity.
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers.
  • Polarimetry : Measure specific rotation and compare with literature values.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Safety data for structurally similar compounds (e.g., bis(3,5-dimethylphenyl) derivatives) highlight the need for:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and respiratory protection during synthesis .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Stability Monitoring : Avoid long-term storage due to potential degradation into hazardous byproducts .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in asymmetric catalysis?

Methodological Answer: Molecular dynamics (MD) and density functional theory (DFT) simulations can predict steric and electronic interactions. For example:

  • DFT : Calculate transition-state energies to rationalize enantioselectivity in catalytic reactions .
  • Docking Studies : Model interactions with metal catalysts (e.g., palladium complexes) to design ligand-modified systems .
  • Validate predictions with experimental kinetic data (e.g., reaction rates under varying temperatures) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies in NMR or mass spectrometry data may arise from tautomerism or solvent effects. To address this:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at different temperatures.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities.
  • Cross-Validation : Compare data with structurally characterized analogs (e.g., biphenyl dicarboxylates) .

Q. How can researchers design enantioselective synthetic routes for this compound?

Methodological Answer: Leverage chiral pool synthesis or kinetic resolution:

  • Chiral Ligands : Use (R)- or (S)-BINAP in palladium-catalyzed coupling reactions to induce asymmetry .
  • Enzymatic Resolution : Screen lipases or esterases to hydrolyze specific stereoisomers of intermediate esters .
  • Crystallization-Induced Diastereomer Transformation : Separate diastereomeric salts (e.g., with tartaric acid) .

Q. What analytical methods are suitable for studying environmental degradation pathways of this compound?

Methodological Answer: Long-term stability studies under controlled conditions are essential:

  • Accelerated Degradation Tests : Expose the compound to UV light, heat, or oxidants (e.g., H₂O₂) to simulate environmental breakdown .
  • LC-MS/MS : Identify degradation products and quantify their persistence.
  • Ecotoxicity Assays : Use Daphnia magna or algae models to assess ecological impacts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
meso-1,2-Bis(4-methoxyphenyl)ethylenediamine
Reactant of Route 2
Reactant of Route 2
meso-1,2-Bis(4-methoxyphenyl)ethylenediamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.